

An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic acid

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Compound of Interest

3-(3-(Benzyloxy)phenyl)propanoic
acid

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Abstract

3-(3-(benzyloxy)phenyl)propanoic acid is a carboxylic acid derivative with significant potential in pharmaceutical research and development. Its structural features, particularly the benzyloxy-substituted phenyl ring, make it an interesting candidate for investigation as a non-steroidal anti-inflammatory drug (NSAID) and as a modulator of G-protein coupled receptors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its biological activity, with a focus on its role as a GPR34 antagonist.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(3-(benzyloxy)phenyl)propanoic acid** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.



Property	Value	Source
CAS Number	57668-34-5	INVALID-LINK
Molecular Formula	С16Н16О3	INVALID-LINK
Molecular Weight	256.29 g/mol	Calculated
Appearance	White to off-white solid	INVALID-LINK
Melting Point	79.5-88.5 °C	INVALID-LINK
Solubility	Soluble in methanol, chloroform.	Inferred from similar compounds
IUPAC Name	3-(3- (benzyloxy)phenyl)propanoic acid	INVALID-LINK

Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid

The synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid** can be achieved through a malonic ester synthesis, a classic and reliable method for the preparation of substituted carboxylic acids. This procedure involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

Materials:

- Diethyl malonate
- Sodium ethoxide
- Anhydrous ethanol
- 3-(Benzyloxy)benzyl bromide (or chloride)
- · Diethyl ether
- Hydrochloric acid (concentrated)

Foundational & Exploratory





- Sodium hydroxide
- Magnesium sulfate (anhydrous)
- Sodium chloride (saturated solution)

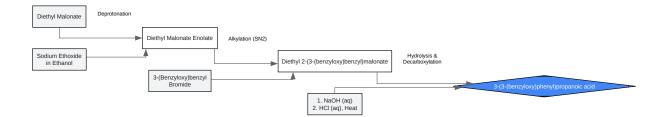
Procedure:

- Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser
 and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an
 inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 eq)
 dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation
 of the enolate.
- Alkylation: Add 3-(benzyloxy)benzyl bromide (1.0 eq), dissolved in a minimal amount of anhydrous ethanol, dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
- Work-up and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.
- Hydrolysis and Decarboxylation: The crude malonic ester is refluxed with an excess of a 10% aqueous sodium hydroxide solution for 2-3 hours to hydrolyze the ester groups. The reaction mixture is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the dicarboxylic acid intermediate to precipitate. The mixture is then gently heated to 80-100 °C to facilitate decarboxylation, which is observed by the evolution of carbon dioxide. Heating is continued until gas evolution ceases.
- Isolation and Purification: The reaction mixture is cooled, and the precipitated crude 3-(3-(benzyloxy)phenyl)propanoic acid is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure product.

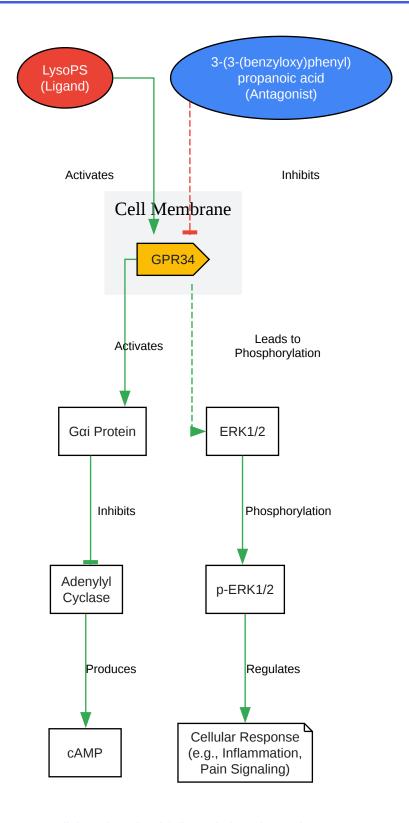


Synthesis Workflow









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